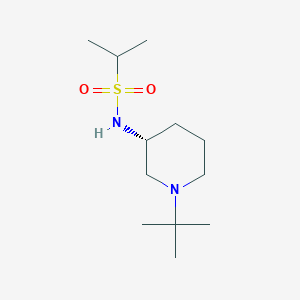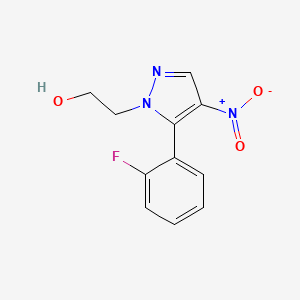
2-(5-(2-Fluorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(2-Fluorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a fluorophenyl group and a nitro group attached to the pyrazole ring, along with an ethanol moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2-Fluorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the reaction of hydrazine with a β-diketone. . The nitro group is usually introduced through nitration reactions using nitric acid or other nitrating agents. Finally, the ethanol moiety can be added through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that are more environmentally friendly and cost-effective is often considered in industrial settings .
化学反応の分析
Types of Reactions
2-(5-(2-Fluorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br₂) and Lewis acids (e.g., AlCl₃).
Major Products Formed
Oxidation: Formation of 2-(5-(2-Fluorophenyl)-4-nitro-1H-pyrazol-1-yl)acetaldehyde or 2-(5-(2-Fluorophenyl)-4-nitro-1H-pyrazol-1-yl)acetic acid.
Reduction: Formation of 2-(5-(2-Fluorophenyl)-4-amino-1H-pyrazol-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-(5-(2-Fluorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(5-(2-Fluorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorophenyl group may enhance the compound’s binding affinity to specific targets, while the pyrazole ring can participate in hydrogen bonding and other interactions .
類似化合物との比較
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, featuring a fluorophenyl group.
N-(2-Fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine: A compound with similar functional groups but different core structure.
Uniqueness
2-(5-(2-Fluorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol is unique due to the combination of its functional groups and the pyrazole core. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
特性
分子式 |
C11H10FN3O3 |
|---|---|
分子量 |
251.21 g/mol |
IUPAC名 |
2-[5-(2-fluorophenyl)-4-nitropyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H10FN3O3/c12-9-4-2-1-3-8(9)11-10(15(17)18)7-13-14(11)5-6-16/h1-4,7,16H,5-6H2 |
InChIキー |
SLFPVKIACVRBMB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=C(C=NN2CCO)[N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


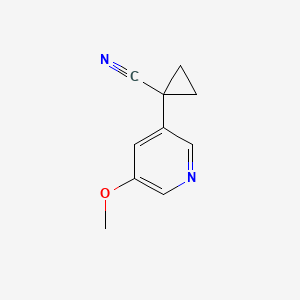
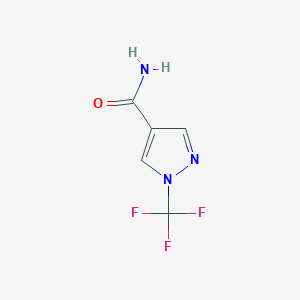

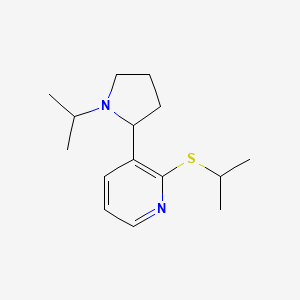
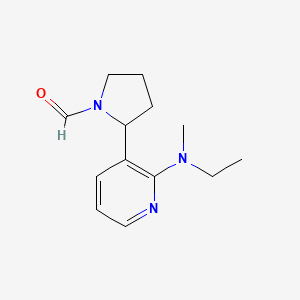
![5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11800912.png)

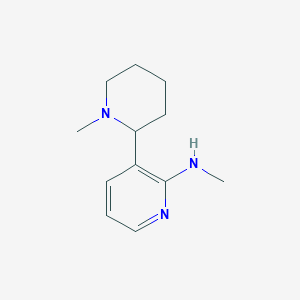
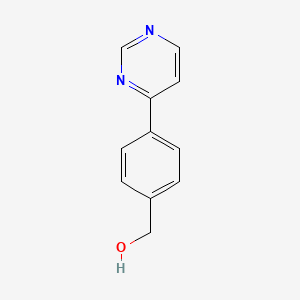

![2-(1-Oxo-8,9,10,11-tetrahydro-1H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)acetic acid](/img/structure/B11800952.png)
